(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential applications. This compound features an isoindole core, recognized for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
The synthesis of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common approach begins with the preparation of the isoindole core, followed by the introduction of amino and cyano groups. The final step involves adding the methoxypropyl group under controlled conditions to ensure high purity of the final product.
The synthetic route may include:
Industrial production may involve automated reactors and stringent quality control measures, including purification steps such as recrystallization or chromatography to achieve the desired purity levels for commercial applications.
The compound's structure can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 284.31 g/mol |
IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |
InChI | InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12- |
InChI Key | IUSSBMRDVCQHMR-SEYXRHQNSA-N |
Isomeric SMILES | COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |
This structure highlights the presence of an isoindole moiety along with functional groups that contribute to its chemical reactivity and biological activity .
(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide can undergo several chemical reactions including:
Common reagents used in these reactions include:
Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on specific reagents and conditions used.
The mechanism of action of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression modulation, and metabolic processes.
The physical properties of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide are critical for its application in research:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide has several applications across different scientific fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: